molecular formula C11H15N3 B13203074 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No.: B13203074
M. Wt: 189.26 g/mol
InChI Key: MABGXVMPOOZBDP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable quinazoline derivative under acidic or basic conditions to facilitate the formation of the tetrahydroquinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Scientific Research Applications

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific cyclopropyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine

InChI

InChI=1S/C11H15N3/c12-9-3-4-10-8(5-9)6-13-11(14-10)7-1-2-7/h6-7,9H,1-5,12H2

InChI Key

MABGXVMPOOZBDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3CC(CCC3=N2)N

Origin of Product

United States

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